molecular formula C23H21N3O B11406331 N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide

N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide

Cat. No.: B11406331
M. Wt: 355.4 g/mol
InChI Key: ZVOTWZXADFDXJX-UHFFFAOYSA-N
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Description

N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their broad-spectrum pharmacological properties, including antimicrobial, antiviral, and anticancer activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method using diatomite earth@IL/ZrCl4 under ultrasonic irradiation is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds .

Scientific Research Applications

N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and proteins, disrupting their normal function. This compound may act as an allosteric activator of human glucokinase, enhancing its catalytic activity and potentially offering therapeutic benefits for conditions like type-2 diabetes .

Properties

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

N-[[1-(2-phenylethyl)benzimidazol-2-yl]methyl]benzamide

InChI

InChI=1S/C23H21N3O/c27-23(19-11-5-2-6-12-19)24-17-22-25-20-13-7-8-14-21(20)26(22)16-15-18-9-3-1-4-10-18/h1-14H,15-17H2,(H,24,27)

InChI Key

ZVOTWZXADFDXJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CC=C4

Origin of Product

United States

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